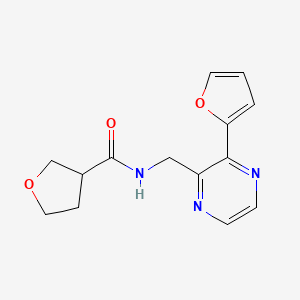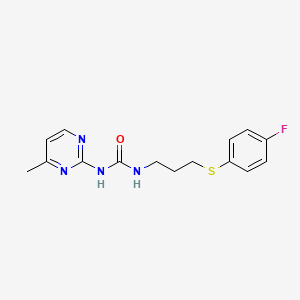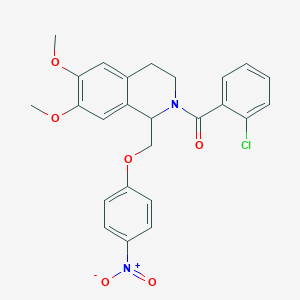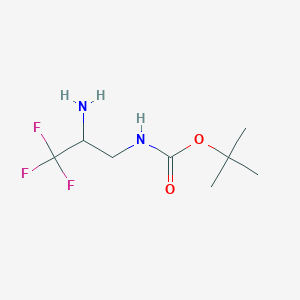
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” is not available, there are general methods for synthesizing benzofuran derivatives. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the rearrangement of coumarins . These methods could potentially be adapted for the synthesis of the requested compound .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For example, the Fourier-transform infrared spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectrophotometer can be used to elucidate the chemical structure .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . The exact chemical reactions that “this compound” can undergo would depend on its specific structure .Wissenschaftliche Forschungsanwendungen
Imaging the Sigma2 Receptor Status of Solid Tumors
A study by Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs for their potential as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research highlights the utility of these compounds, including N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide derivatives, in diagnosing and monitoring tumor progression through non-invasive imaging techniques (Tu et al., 2007).
Development of Sigma1 Receptor Ligands
Another study conducted by Maestrup et al. (2009) focused on the synthesis of spirocyclic sigma1 receptor ligands, showcasing the importance of benzofuran derivatives in creating potential PET radiotracers for neurological applications. These compounds, including variations of this compound, exhibit high affinity and selectivity towards sigma receptors, underlining their significance in brain imaging and research on neurodegenerative diseases (Maestrup et al., 2009).
Potential Antitumor Agents Inhibiting Tubulin Polymerization
Pieters et al. (1999) investigated dihydrobenzofuran lignans and related compounds, including benzofuran derivatives similar to this compound, for their anticancer activity. These compounds showed promising activity against leukemia and breast cancer cell lines by inhibiting tubulin polymerization, suggesting their potential as antitumor agents (Pieters et al., 1999).
Studies on Arylobenzofurans for Estrogen Receptor Affinity
Halabalaki et al. (2000) isolated new arylobenzofurans and evaluated their affinity for the estrogen receptor, demonstrating the potential therapeutic applications of benzofuran derivatives in hormone-related disorders. Though not directly involving this compound, this research underscores the broader implications of benzofuran compounds in medicinal chemistry and hormone receptor studies (Halabalaki et al., 2000).
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is plausible that this compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These compounds may interact with their targets, leading to changes in cellular processes that result in their observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that this compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities . Therefore, the effects of this compound’s action would likely be related to these activities.
Safety and Hazards
Zukünftige Richtungen
Benzofuran derivatives have attracted attention due to their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on synthesizing “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-fluoro-4-methoxybenzamide” and studying its biological activities and potential applications .
Eigenschaften
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-16-8-7-13(9-14(16)20)19(22)21-11-18(24-2)17-10-12-5-3-4-6-15(12)25-17/h3-10,18H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJHOBIXNHUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2700004.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)


![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)

![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2700012.png)
![2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2700013.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)

